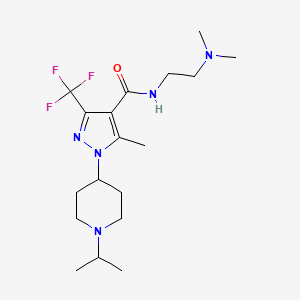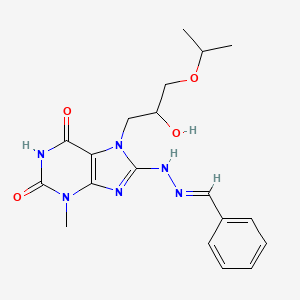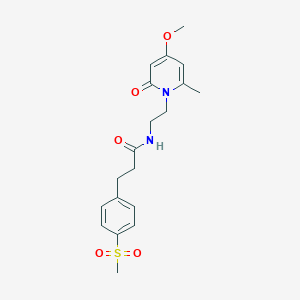
methyl 4-(2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound methyl 4-(2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate falls into a broader category of compounds that have been the subject of various studies due to their potential applications in materials science, medicinal chemistry, and as intermediates in organic synthesis. The structure includes an oxadiazole ring, a feature of interest due to its presence in compounds exhibiting a range of biological activities.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives often involves strategic coupling of core fragments to introduce the oxadiazole moiety. For instance, the synthesis of 3-methyl-4H-[1,2,4]-oxadiazol-5-one derivatives demonstrated the utility of oxadiazoles as versatile synthon for protecting acetamidines, showcasing the adaptability of oxadiazole-containing compounds in synthetic chemistry (Moormann et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds containing the oxadiazole ring, like our compound of interest, often reveals interesting conformational and electronic features. Studies on similar compounds have highlighted the importance of hydrogen bonding in determining the molecular conformation and stability, as well as the electronic distribution within the molecule (Portilla et al., 2007).
科学的研究の応用
Mesomorphic Behavior and Photoluminescent Properties
Compounds containing 1,3,4-oxadiazole derivatives, including structures analogous to methyl 4-(2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate, have been synthesized and characterized, showing unique mesomorphic behavior and photoluminescent properties. These compounds display cholesteric mesophases or nematic and smectic A mesophases, with certain derivatives exhibiting strong blue fluorescence and good photoluminescence quantum yields. This suggests potential applications in the development of liquid crystal displays and fluorescent materials (Han et al., 2010).
Corrosion Inhibition
Oxadiazole derivatives have shown significant corrosion inhibition properties for metals in acidic environments. Studies demonstrate that certain oxadiazole compounds effectively prevent corrosion on metal surfaces, suggesting their application in protecting industrial machinery and infrastructure against corrosive damage. This includes both experimental and theoretical approaches to understanding how these compounds interact with metal surfaces to prevent corrosion (Ammal et al., 2018).
Fluoride Chemosensors
Research into the development of selective and colorimetric fluoride chemosensors has identified compounds with structures related to the target molecule that can serve as effective sensors for fluoride ions. These sensors exhibit color changes and optical shifts upon the addition of fluoride ions, indicating their potential use in environmental monitoring and the detection of fluoride levels in various samples (Ma et al., 2013).
Antimicrobial and Anticancer Activities
Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives for their antimicrobial and anticancer activities. These compounds have been tested against various bacterial and cancer cell lines, demonstrating potential as novel therapeutic agents. The structure-activity relationship studies suggest the importance of the oxadiazole core and substituents in enhancing biological activity (Khalid et al., 2016).
特性
IUPAC Name |
methyl 4-[[2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-13-23-24-20(29-13)17-11-25(18-6-4-3-5-16(17)18)12-19(26)22-15-9-7-14(8-10-15)21(27)28-2/h3-11H,12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTSICOHFRIEOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2497391.png)




![{4-[Methyl({7-[(4-methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-yl})amino]cyclohexyl}methanesulfonic acid](/img/structure/B2497397.png)


![(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine](/img/structure/B2497404.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone;hydrochloride](/img/structure/B2497407.png)

![3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B2497410.png)
![tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2497411.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2497413.png)